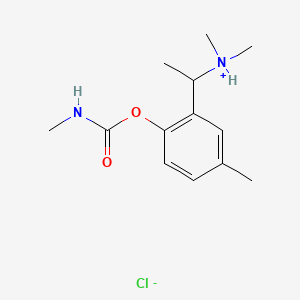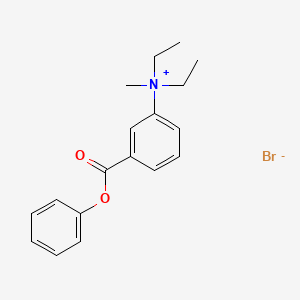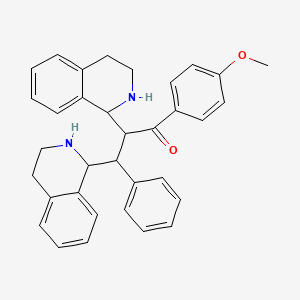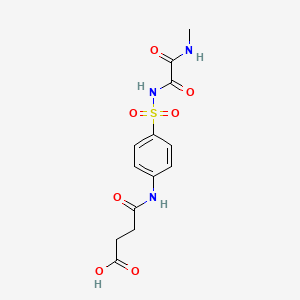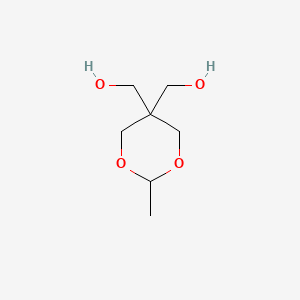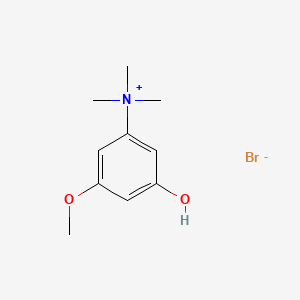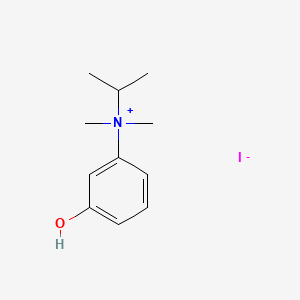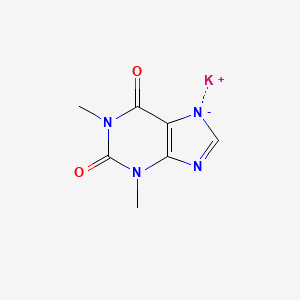
Dimethylarsine bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylarsine bromide, also known as dimethyl bromoarsine, is an organoarsenic compound with the chemical formula C₂H₆AsBr. It is a colorless liquid that is used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in organic synthesis and other chemical processes.
Métodos De Preparación
Dimethylarsine bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylarsine with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve the use of specialized equipment and techniques to handle the toxic and reactive nature of the compound.
Análisis De Reacciones Químicas
Dimethylarsine bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: this compound can undergo substitution reactions with other halides or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium iodide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dimethylarsine bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of dimethylarsine bromide involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by interfering with enzyme activity and protein function. It can also induce oxidative stress and damage cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Dimethylarsine bromide can be compared with other similar compounds, such as:
Trimethylarsine: Another organoarsenic compound with similar reactivity but different chemical properties.
Dimethylarsinic acid: An oxidized form of dimethylarsine with distinct chemical and biological properties.
Arsenic trioxide: A well-known arsenic compound with different applications and toxicity profiles.
This compound is unique in its specific reactivity and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
676-71-1 |
|---|---|
Fórmula molecular |
C2H6AsBr |
Peso molecular |
184.89 g/mol |
Nombre IUPAC |
bromo(dimethyl)arsane |
InChI |
InChI=1S/C2H6AsBr/c1-3(2)4/h1-2H3 |
Clave InChI |
CLPWFUUCALUFOY-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






